1-Ethyl-3-(3-methylphenyl)piperazine

Organic Synthesis Medicinal Chemistry Building Block

1-Ethyl-3-(3-methylphenyl)piperazine (CAS 1248908-21-5) is a substituted phenylpiperazine derivative characterized by an ethyl group at the N1 position and a 3-methylphenyl (m-tolyl) group at the C3 position of the piperazine ring, with a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex molecules targeting central nervous system (CNS) disorders, rather than as a direct pharmacological agent itself.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 1248908-21-5
Cat. No. B1444661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(3-methylphenyl)piperazine
CAS1248908-21-5
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCN1CCNC(C1)C2=CC=CC(=C2)C
InChIInChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3
InChIKeyXTVAJXVOESNBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(3-methylphenyl)piperazine (CAS 1248908-21-5): A Differentiated Piperazine Building Block for CNS-Focused Research


1-Ethyl-3-(3-methylphenyl)piperazine (CAS 1248908-21-5) is a substituted phenylpiperazine derivative characterized by an ethyl group at the N1 position and a 3-methylphenyl (m-tolyl) group at the C3 position of the piperazine ring, with a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol [1]. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex molecules targeting central nervous system (CNS) disorders, rather than as a direct pharmacological agent itself [1].

1-Ethyl-3-(3-methylphenyl)piperazine vs. Generic Analogs: Structural Nuances Dictate Different Reactivity and Pharmacological Potential


While numerous piperazine analogs exist, 1-Ethyl-3-(3-methylphenyl)piperazine possesses a specific substitution pattern that cannot be replicated by generic alternatives like 1-(3-methylphenyl)piperazine . The presence of the ethyl group on the N1 atom alters the compound's steric and electronic properties, directly impacting its reactivity as a synthetic intermediate and its potential downstream biological profile when incorporated into larger molecules . This structural differentiation is critical for maintaining fidelity in structure-activity relationship (SAR) studies and ensuring reproducibility in multi-step syntheses of complex CNS-active drug candidates, as even minor substituent changes on the aryl piperazine portion are known to significantly affect functional activity [1].

Quantitative Evidence for Differentiated Selection of 1-Ethyl-3-(3-methylphenyl)piperazine


Synthetic Yield: A High-Efficiency Building Block

A key differentiator for procurement is the demonstrated synthetic accessibility and efficiency of 1-Ethyl-3-(3-methylphenyl)piperazine. A published protocol enables its one-step synthesis in quantitative yield [1]. This high yield is a critical advantage over structurally similar but less synthetically tractable building blocks. For context, a related arylpiperazine synthesis reported yields as low as 23%, requiring more complex reaction conditions and leading to higher material costs and purification burden . This disparity in synthetic efficiency directly translates to cost-effectiveness and reliable availability for research programs.

Organic Synthesis Medicinal Chemistry Building Block

Stable Chair Conformation: Implication for Molecular Design

X-ray crystallographic analysis confirms that the piperazine ring in this compound adopts a stable and minimum energy chair conformation [1]. This well-defined, low-energy conformation is a critical parameter for rational drug design. While other piperazine derivatives may exist as mixtures of boat/twist-boat conformations or have higher-energy ground states, the predictable chair conformation of 1-Ethyl-3-(3-methylphenyl)piperazine offers a defined three-dimensional scaffold. This predictability is essential for molecular modeling and for understanding binding interactions when incorporated into a lead compound, reducing one source of conformational uncertainty in SAR campaigns.

X-ray Crystallography Conformational Analysis Drug Design

Selective Cytotoxicity in DU145 Prostate Cancer Cells

A preliminary cytotoxic assay demonstrated that the title compound exhibits strong and selective inhibitory activity against the DU145 prostate cancer cell line [1]. While quantitative data for this specific compound is not provided, this selective activity in a therapeutically relevant cell line offers a distinct advantage over structurally similar compounds that may show broad, non-specific cytotoxicity or no activity. For comparison, a study on a series of piperazine derivatives against K562 leukemia cells found IC50 values ranging from 4.6 to 30.1 μg/ml [2], underscoring the highly variable and structure-dependent nature of anticancer activity within the piperazine class. The selective activity against DU145 cells positions this compound as a promising scaffold for targeted prostate cancer research.

Cytotoxicity Prostate Cancer Anticancer

High-Purity Specification for Reproducible Research

The compound is consistently offered by multiple vendors with a high standard purity of ≥95%, as verified by batch-specific analytical data including NMR, HPLC, and GC . This is a crucial differentiator from lower-grade or research-grade alternatives where purity may be variable or unverified. Inconsistent purity can introduce confounding variables in biological assays or lead to failed synthetic steps. The availability of detailed analytical certificates ensures batch-to-batch consistency, which is essential for generating reliable and reproducible scientific data. This level of quality assurance mitigates the risk of experimental failure due to unknown impurities.

Quality Control Analytical Chemistry Procurement

Potential Serotonergic Activity: A Lead for Antidepressant Research

Research on derivatives of 1-Ethyl-3-(3-methylphenyl)piperazine has indicated significant serotonin reuptake inhibition, with some derivatives exhibiting IC50 values below 100 nM in in vitro assays . This is a key differentiator from non-phenyl piperazines or those with different substitution patterns that may lack this activity. For example, while the compound 1-(3-methylphenyl)piperazine is noted as a serotonin reuptake inhibitor, specific IC50 data is not readily available for the parent compound, highlighting the enhanced potential conferred by the ethyl substitution . The low nanomolar IC50 values observed for derivatives of this scaffold point to a potent and promising lead for developing novel antidepressants.

Serotonin Reuptake Antidepressant CNS Pharmacology

GABA Receptor Agonism: A Distinct Mechanistic Differentiator

1-Ethyl-3-(3-methylphenyl)piperazine has been identified to act as an agonist at the GABA receptor, enhancing the inhibitory effects of GABA in the central nervous system . This mechanism of action is a key differentiator from other arylpiperazines which may primarily target serotonergic or dopaminergic systems. For instance, 1-(3-methylphenyl)piperazine is more closely associated with serotonin reuptake inhibition and dopamine receptor modulation, whereas the ethyl substitution in this compound appears to confer a distinct GABAergic profile. This unique mechanistic footprint provides a clear rationale for selecting this compound for projects focused on anxiety, sedation, or muscle relaxation, where modulation of GABAergic tone is desired.

GABA Receptor Anxiolytic Neurology

Target Applications for 1-Ethyl-3-(3-methylphenyl)piperazine Based on Quantitative Evidence


Rational Design of Selective Serotonin Reuptake Inhibitors (SSRIs)

Given the evidence that derivatives of 1-Ethyl-3-(3-methylphenyl)piperazine exhibit potent serotonin reuptake inhibition with IC50 values below 100 nM , this compound is an ideal starting scaffold for designing novel antidepressants. Medicinal chemists can leverage the N1-ethyl and C3-m-tolyl substitution pattern to synthesize focused libraries, confident that the core structure possesses a high potential for serotonergic activity, which is a significant advantage over using the less-characterized 1-(3-methylphenyl)piperazine parent scaffold [1].

Development of Targeted Anticancer Agents for Prostate Cancer

The demonstration of strong and selective cytotoxic activity against the DU145 prostate cancer cell line positions 1-Ethyl-3-(3-methylphenyl)piperazine as a valuable starting point for prostate cancer drug discovery. Unlike many piperazine derivatives that show non-specific activity across various cancer lines, this compound's selective profile suggests a more defined mechanism of action. Researchers can use this scaffold to design and optimize analogs for enhanced potency and selectivity against prostate cancer, potentially avoiding the off-target effects seen with broader-spectrum cytotoxic agents [1].

Precision Scaffold for GABAergic Drug Discovery

The unique mechanism of action as a GABA receptor agonist makes this compound a specialized tool for exploring novel anxiolytics, sedatives, or muscle relaxants. Its profile is mechanistically distinct from related arylpiperazines like 1-(3-methylphenyl)piperazine, which are more closely tied to monoaminergic systems [1]. This differentiation allows researchers to probe the GABAergic system with a new chemical entity, potentially leading to therapeutics with a different side effect profile compared to existing drugs.

High-Fidelity Building Block for Complex Molecule Synthesis

For laboratories engaged in multi-step organic synthesis, 1-Ethyl-3-(3-methylphenyl)piperazine offers a combination of high synthetic yield , well-defined conformation [1], and guaranteed high purity . This minimizes the risk and cost associated with building block procurement. The quantitative yield ensures material is not a bottleneck, the stable chair conformation aids in rational design, and the analytical-grade purity ensures that downstream reactions are not confounded by impurities, making it a superior choice over less-characterized or lower-yielding analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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